![molecular formula C20H19N3O4 B2502384 2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 891867-38-2](/img/structure/B2502384.png)

2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

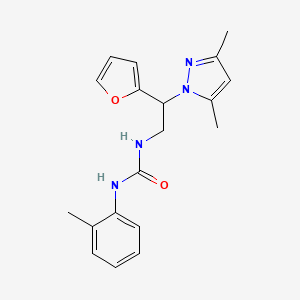

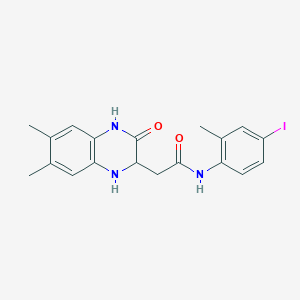

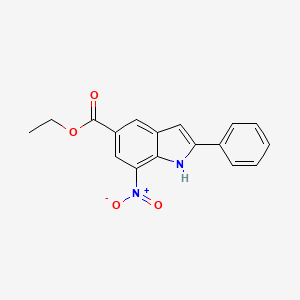

The compound of interest, 2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide, is a structurally complex molecule that appears to be related to a family of compounds with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the chemical and physical characteristics that might be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents such as toluene and methanol . The synthesis process is typically confirmed through various analytical techniques including elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . These methods ensure the correct structure and purity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using single-crystal X-ray diffraction, which provides precise information about the unit-cell parameters and the crystal system . For instance, 2-phenyl-N-(pyrazin-2-yl)acetamide crystallizes in the monoclinic space group with specific unit-cell parameters . Additionally, computational methods such as DFT calculations are used to optimize the molecular structure and to predict vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital analysis. The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting how the compound might react under different chemical conditions . The first hyperpolarizability is also calculated to assess the compound's potential role in nonlinear optics .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by a range of techniques. Thermogravimetric analysis and differential thermal analysis provide information on the thermal stability of the compound . The intermolecular interactions within the crystal are often described by hydrogen bonding patterns, which can influence the compound's solubility and melting point . The molecular electrostatic potential is determined by DFT methods, which can be indicative of the compound's reactivity and interaction with other molecules .

Wissenschaftliche Forschungsanwendungen

Design, Synthesis, and In Vitro Cytotoxic Activity

Research on similar compounds has been focused on the design and synthesis of certain derivatives with potential anticancer properties. For instance, a study explored aryloxy groups attached to the pyrimidine ring in specific acetamide derivatives, finding new anticancer agents tested on 60 cancer cell lines with some compounds showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Herbicide Metabolism and Toxicity

Another research area involves the metabolism of chloroacetamide herbicides and their effects on human and rat liver microsomes. These studies are critical for understanding the environmental and health impacts of these herbicides, exploring complex metabolic activation pathways that may lead to carcinogenicity (Coleman et al., 2000).

Coordination Complexes and Antioxidant Activity

Research has also been conducted on coordination complexes constructed from pyrazole-acetamide derivatives, highlighting their antioxidant activity. These studies are important for developing new compounds with potential health benefits, demonstrating significant antioxidant properties in vitro (Chkirate et al., 2019).

Allelochemicals Synthesis and Application

The synthesis and application of allelochemicals from compounds with similar structures have been explored for their phytotoxic, antimicrobial, and antifungal properties. This research is vital for agricultural applications, potentially leading to the development of natural pesticides and soil conditioners (Macias et al., 2006).

Green Synthesis and Drug Intermediates

Studies on the green synthesis of compounds acting as intermediates for drug production have been conducted. For example, the catalytic hydrogenation for the synthesis of specific acetamide derivatives highlights the importance of sustainable methods in pharmaceutical manufacturing (Zhang Qun-feng, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(3-methoxyphenyl)-2,3-dioxopiperazin-1-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-14-6-8-15(9-7-14)21-18(24)13-22-10-11-23(20(26)19(22)25)16-4-3-5-17(12-16)27-2/h3-9,12H,10-11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMMONFRRJQODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCN(C(=O)C2=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)

![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)

![N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)